(2-Methylaminophenyl)-phenylmethanol
Description
(2-Methylaminophenyl)-phenylmethanol is a diarylmethanol derivative featuring a phenyl group and a 2-methylaminophenyl group attached to a central hydroxymethyl carbon. Structurally, it belongs to the benzylic alcohol family, characterized by a hydroxyl group (-OH) bonded to a carbon adjacent to an aromatic ring. The methylamino substituent in the ortho position of one phenyl ring introduces unique electronic and steric effects, distinguishing it from simpler phenylmethanol analogs.
For instance, substituents on the aromatic rings significantly influence physicochemical properties (e.g., solubility, boiling point), reactivity (e.g., oxidation susceptibility), and biological activity (e.g., receptor binding) .
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
[2-(methylamino)phenyl]-phenylmethanol |
InChI |
InChI=1S/C14H15NO/c1-15-13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10,14-16H,1H3 |
InChI Key |
PTWKPOZKHSTVGU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The methylamino group in (2-Methylaminophenyl)-phenylmethanol likely enhances polarity and hydrogen-bonding capacity compared to methyl-substituted analogs.
- Steric hindrance from ortho substituents (e.g., 2,6-dimethyl) improves HPLC separation of CSDP esters . However, CD spectra alone may mislead absolute configuration assignments, emphasizing the need for complementary techniques .
Pharmacologically Active Derivatives
Phenylmethanol derivatives are explored in drug discovery. For example:
FGFR Inhibitors ():
- Compound 27 (phenylmethanol substitution) exhibited higher FGFR inhibition (IC₅₀ = 113 nM) than Compound 26 (acetophenone substitution, IC₅₀ = 45 nM). The hydroxyl group in phenylmethanol may enhance binding via hydrogen bonding .
Cannabinoid Receptor Ligands ():
- Trifluoromethyl(indolyl)phenylmethanol derivatives demonstrated high yields (80–95%) in synthesizing fluorinated diindolylmethanes (DIMs).
Comparison :
Implications: The methylamino group in the target compound may confer unique receptor interactions, but activity is context-dependent.
Substituent Effects on Physicochemical Properties
Solubility and Polarity :
- Phenylmethanol (): Soluble in water (3.5 g/100 mL at 20°C) and organic solvents.
- (2-Phenoxyphenyl)methanol (): Increased hydrophobicity due to phenoxy group; likely lower water solubility.
- (2-Methylaminophenyl)-phenylmethanol: Predicted reduced water solubility compared to phenylmethanol due to the hydrophobic methylamino group.
Oxidation Reactivity :
- Primary benzylic alcohols (e.g., phenylmethanol analogs) oxidize to aldehydes in 50–70% yields under indium(III) triflate catalysis ().
- Secondary alcohols (e.g., diarylmethanols) may exhibit slower oxidation rates due to steric hindrance .
Preparation Methods
Palladium-Catalyzed Hydrogenation
The patent CN103772151A outlines a generalized protocol for reducing chloromethyl-substituted biphenyls to benzyl alcohols. While targeting 2-methyl-3-phenyl benzyl alcohol, the methodology is adaptable to analogous structures. Key steps include:
-
Catalyst System : Palladium on carbon (Pd/C, 1–5 wt%) in acetic acid.
-
Conditions : H₂ pressure (0.1–0.6 MPa), 50–70°C, 6–10 h.
-
Yield : Up to 97.6% for related alcohols after distillation.
For (2-methylaminophenyl)-phenylmethanol, applying these conditions to (2-methylaminophenyl)-phenylmethanone would likely achieve similar efficiency. The methylamino group’s ortho position may sterically hinder the catalyst, necessitating higher H₂ pressures or prolonged reaction times.
Transfer Hydrogenation with Ruthenium Catalysts
The RSC study demonstrates transfer hydrogenation of ketones using a Ru(III) salen pre-catalyst (A ) and potassium tert-butoxide (KOtBu) in 2-propanol. For example, benzophenone was reduced to diphenylmethanol at 100°C in 5 h with 72% yield. Adapting this to (2-methylaminophenyl)-phenylmethanone:
-
Catalyst Loading : 5 mol% pre-catalyst A + 10 mol% KOtBu.
-
Solvent : 2-propanol (0.24 M substrate concentration).
-
Temperature/Time : 100°C, 5–10 h.
This method avoids pressurized H₂, offering a safer alternative for labs lacking high-pressure infrastructure.
Grignard Addition to Aldehyde Precursors
Nucleophilic addition of phenylmagnesium bromide to 2-methylaminobenzaldehyde provides a two-step route. However, the aldehyde’s amine group requires protection to prevent side reactions.
Protection-Deprotection Strategy
Challenges and Optimizations
-
Steric Effects : The ortho-methylamino group may impede Grignard reagent approach, lowering yields.
-
Alternative Protecting Groups : Trityl or acetyl groups offer simpler removal but may compromise stability during Grignard reactions.
Reductive Amination Pathways
While reductive amination typically forms amines, it can indirectly aid alcohol synthesis if applied to ketone intermediates. For instance:
-
Condense 2-aminophenyl-phenylmethanone with formaldehyde to form an imine.
-
Reduce the imine to 2-methylaminophenyl-phenylmethanone using NaBH₃CN.
-
Catalytically hydrogenate the ketone to the alcohol (see Section 1).
This route’s feasibility depends on the stability of intermediates during hydrogenation.
Mechanistic Insights into Hydrogenation Steps
Palladium-Catalyzed H₂ Activation
Pd/C facilitates heterolytic H₂ cleavage, generating Pd-H species that transfer hydrides to the ketone’s carbonyl carbon. The ortho-methylamino group’s electron-donating effect enhances carbonyl polarization, accelerating reduction.
Ruthenium-Mediated Transfer Hydrogenation
The Ru(III) salen pre-catalyst (A ) undergoes base-induced reduction to an active Ru(II)-amido species. This complex abstracts a β-hydride from 2-propanol (the hydrogen donor), forming a Ru-H intermediate that reduces the ketone via a six-membered transition state.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Applications
The Pd/C hydrogenation route (Section 1.1) is most amenable to industrial scale-up due to:
-
Catalyst Recyclability : Pd/C can be filtered and reused with minimal activity loss.
-
Solvent Choice : Acetic acid or ethanol solvents simplify distillation and recycling.
In contrast, transfer hydrogenation’s reliance on 2-propanol and Ru catalysts increases operational costs for large batches.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-Methylaminophenyl)-phenylmethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 2-aminophenylmethanol with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the methylamino group. Reaction optimization requires controlling temperature (40–60°C) and stoichiometry to minimize by-products like over-alkylated species . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound with >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing (2-Methylaminophenyl)-phenylmethanol?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, N-H bend at 1500–1600 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 6.5–7.5 ppm), methylamino protons (δ 2.5–3.0 ppm), and the hydroxymethyl group (δ 4.5–5.0 ppm). ¹³C NMR confirms substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 228.136) and fragmentation pathways .
Advanced Research Questions
Q. How does the methylamino group influence catalytic deoxygenation pathways of phenylmethanol derivatives on metal oxide surfaces?
- Methodological Answer : Studies on TiO₂(110) show that methylamino groups alter adsorption kinetics. Temperature-programmed desorption (TPD) reveals that ~40% of adsorbed molecules undergo deoxygenation at five-fold coordinated Ti sites, producing toluene derivatives. Competitive adsorption with hydroxyl groups requires controlled surface coverage to avoid side reactions like dimerization .
Q. What thermodynamic properties of (2-Methylaminophenyl)-phenylmethanol are critical for predicting solvent interactions?
- Methodological Answer : Density, ultrasonic velocity, and viscosity in binary solvent systems (e.g., DMF/water) are key. Experimental data fitted to polynomial models (e.g., Nasrifar–Moshfeghian correlation) reveal non-ideal mixing behavior. For example, density deviations >1% in ethanol mixtures suggest strong hydrogen bonding, impacting reaction design .
Q. How can (2-Methylaminophenyl)-phenylmethanol enhance luminescent MOF sensors?
- Methodological Answer : The compound acts as a quencher in MOFs (e.g., NBU-9). Luminescence intensity decreases exponentially with concentration (Stern-Volmer constant Ksv = 1.37% per μL). UV-Vis studies show energy transfer from MOF to the methylamino group, enabling sub-ppm detection limits. PXRD confirms structural stability post-sensing .
Data Contradiction & Optimization
Q. How can researchers resolve discrepancies in oxidation yields of (2-Methylaminophenyl)-phenylmethanol under varying catalytic conditions?
- Methodological Answer : Contradictions arise from competing pathways (e.g., aldehyde vs. carboxylic acid formation). Controlled oxidation with KMnO₄ (pH-dependent) or TEMPO/NaOCl (selective to aldehyde) should be compared. GC-MS and kinetic studies (e.g., Arrhenius plots) differentiate rate-limiting steps. For example, acidic conditions favor carboxylate intermediates, while neutral conditions stabilize aldehydes .
Q. What strategies optimize regioselective substitution reactions in (2-Methylaminophenyl)-phenylmethanol?
- Methodological Answer : Protecting the hydroxyl group (e.g., silylation with TBSCl) prevents unwanted ether formation. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 2-methylamino position requires ligand screening (e.g., SPhos for steric hindrance). Computational DFT studies predict substituent effects on transition states, guiding reagent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
